Imidazole, 5-(O-aminophenylthio)-1-methyl-4-nitro-
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Overview
Description
Imidazole, 5-(O-aminophenylthio)-1-methyl-4-nitro- is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of an O-aminophenylthio group, a methyl group, and a nitro group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 5-(O-aminophenylthio)-1-methyl-4-nitro- typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction where an imidazole derivative reacts with an O-aminophenylthio compound under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Imidazole, 5-(O-aminophenylthio)-1-methyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The O-aminophenylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amino derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds.
Scientific Research Applications
Imidazole, 5-(O-aminophenylthio)-1-methyl-4-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Imidazole, 5-(O-aminophenylthio)-1-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-ylsulfanyl)aniline
- 1,2-Bis[2-aminophenylthio]ethane
Uniqueness
Imidazole, 5-(O-aminophenylthio)-1-methyl-4-nitro- is unique due to its specific functional groups and their arrangement on the imidazole ring
Properties
CAS No. |
53900-32-6 |
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Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylaniline |
InChI |
InChI=1S/C10H10N4O2S/c1-13-6-12-9(14(15)16)10(13)17-8-5-3-2-4-7(8)11/h2-6H,11H2,1H3 |
InChI Key |
QYHRABNYVGQVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1SC2=CC=CC=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
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